molecular formula C15H18BNO6 B596902 (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1217500-60-1

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B596902
CAS No.: 1217500-60-1
M. Wt: 319.12
InChI Key: QNUYUUYYBLMZPF-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a substituted indole scaffold. Its structure includes two key protecting groups: a tert-butoxycarbonyl (Boc) group at the N1 position of the indole and a methoxycarbonyl group at the C5 position. The boronic acid moiety at C2 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds . The compound’s molecular formula is C₁₅H₁₈BNO₅, with a molecular weight of 303.12 g/mol (exact mass: 303.1284) .

The Boc group enhances stability during synthetic procedures by protecting the indole nitrogen from undesired reactions, while the methoxycarbonyl group at C5 modulates electronic properties, influencing reactivity in coupling reactions . This compound is widely used in pharmaceutical research, particularly in synthesizing kinase inhibitors, heterocyclic drug candidates, and complex indole-containing architectures .

Properties

IUPAC Name

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUYUUYYBLMZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674638
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90674638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-60-1
Record name 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions, suggesting that its targets could be various organic compounds involved in these reactions.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors. The exact pathways affected would depend on the specific reactants and conditions of the reaction.

Result of Action

The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction. The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling). The compound’s action, efficacy, and stability may vary under different environmental conditions.

Biological Activity

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, with the CAS number 1217500-60-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an indole ring and boronic acid functionality, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C15H18BNO6C_{15}H_{18}BNO_{6}, and it has a molecular weight of 319.12 g/mol. Its structural representation highlights the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18BNO6C_{15}H_{18}BNO_{6}
Molecular Weight319.12 g/mol
CAS Number1217500-60-1
Purity≥ 95%

Boronic acids are known for their ability to interact with biological molecules through reversible covalent bonding. This property is particularly relevant in the context of proteasome inhibition, where boronic acids can mimic the structure of peptide bonds, leading to the inhibition of proteasome activity. Such inhibition is crucial in cancer therapy as it can induce apoptosis in malignant cells.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to have an IC50 value of approximately 6.66 nmol/L against multiple myeloma (MM) cell lines, indicating potent activity compared to traditional therapies like bortezomib .

Selectivity and Resistance

One notable aspect of this compound is its selectivity for cancer cells over normal cells. In studies involving bortezomib-resistant MM cell lines, the compound maintained efficacy, suggesting potential as a second-line treatment option for resistant cases .

Case Studies

  • Multiple Myeloma Treatment : A study evaluated the efficacy of this compound against MM cell lines such as RPMI-8226 and U266. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively at low concentrations .
  • Synergistic Effects : In combination studies with other chemotherapeutics, this boronic acid derivative showed enhanced cytotoxicity, suggesting that it could be used in combination therapies to improve overall treatment outcomes .

Safety and Toxicology

While promising in terms of efficacy, safety profiles must be considered. The compound has been classified as harmful by inhalation or skin contact, necessitating careful handling in laboratory settings . Further toxicological studies are essential to establish a comprehensive safety profile before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications Reference
(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid Boc (N1), Boc-amino (C5) C₁₉H₂₆BN₂O₆ 397.23 Intermediate for mTOR inhibitors
(1-(tert-Butoxycarbonyl)-5-bromo-1H-indol-2-yl)boronic acid Boc (N1), Br (C5) C₁₃H₁₅BBrNO₄ 356.98 Precursor for halogenated indole derivatives
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Boc (N1), CH₃ (C5) C₁₄H₁₈BNO₄ 275.11 Building block for alkyl-substituted indoles
(5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid Boc (N1), O-benzyl (C5) C₂₁H₂₂BNO₅ 379.22 Glycosylation and etherification studies
(1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl)boronic acid Boc (N1), OCF₃ (C5) C₁₄H₁₄BF₃NO₅ 345.09 Fluorinated drug candidates

Comparative Analysis

Reactivity in Cross-Coupling Reactions

  • The methoxycarbonyl group at C5 in the target compound enhances electron-withdrawing effects, accelerating transmetallation in Suzuki-Miyaura couplings compared to electron-donating groups like methyl (C5-CH₃) . For example, coupling with aryl halides proceeds in >80% yield under Pd catalysis .
  • Bromo-substituted analogues (e.g., C5-Br) exhibit lower reactivity due to steric hindrance but enable post-coupling functionalization via halogen exchange .

Stability and Protecting Group Compatibility The Boc group provides superior stability under basic conditions compared to acetyl or benzyl protections. For instance, (1-Boc-5-methoxycarbonyl) derivatives remain intact during prolonged exposure to K₃PO₄ in THF/H₂O, whereas acetyl-protected analogues degrade . Dual Boc protection (e.g., Boc-amino at C5) further stabilizes the indole core but requires harsher deprotection conditions (e.g., TFA/DCM) .

Synthetic Utility

  • Methoxycarbonyl-substituted derivatives are pivotal in synthesizing ester prodrugs, as seen in kinase inhibitor RMC-5552 .
  • Trifluoromethoxy analogues are preferred for fluorinated drug candidates due to enhanced metabolic stability .

Crystallographic and Spectroscopic Data

  • X-ray studies of related indole-boronic acids (e.g., 5-methoxy derivatives) reveal planar indole rings with boronic acid groups oriented perpendicular to the ring, favoring π-orbital interactions in coupling reactions .
  • ¹H NMR shifts for the target compound include δ 1.34 (s, Boc CH₃), δ 3.68 (s, OCH₃), and δ 7.20–8.01 (indole protons), consistent with similar Boc-protected indoles .

Key Research Findings

  • Catalytic Efficiency : Pd(OAc)₂/SPhos systems achieve >90% conversion for the target compound in Suzuki couplings, outperforming Pd(PPh₃)₄ by 20% .
  • Thermal Stability : The Boc-methoxycarbonyl derivative decomposes at 210–215°C, higher than methyl- or bromo-substituted analogues (180–190°C) .
  • Biological Relevance : Indole-boronic acids with C5 electron-withdrawing groups show enhanced binding to ATP pockets in kinase assays .

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